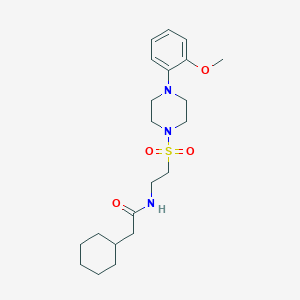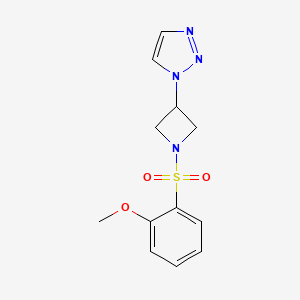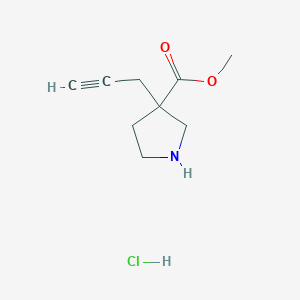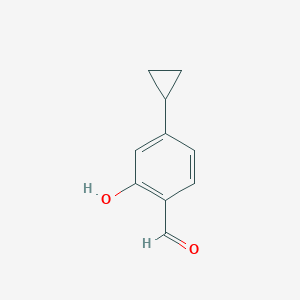
(4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound characterized by its unique structure, which includes both piperidinyl and pyridinyl moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the piperidinyl and pyridinyl intermediates. The piperidinyl moiety is often synthesized through nucleophilic substitution reactions involving benzyl halides and piperidine derivatives. The pyridinyl component can be created via various methods, including cyclization reactions that introduce the tetrahydrofuran-3-yl group.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to ensure consistent and efficient production.
化学反応の分析
Types of Reactions: (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under controlled conditions to form various oxidized derivatives.
Reduction: Reduction reactions, particularly with hydrogenation, can alter the functional groups attached to the piperidinyl and pyridinyl rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound, potentially modifying its functional groups or aromatic rings.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Solvents such as dichloromethane or ethanol are commonly used, and reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Depending on the reaction, major products can include various substituted derivatives, with modifications typically occurring on the benzyl, tetrahydrofuran, or pyridinyl groups.
科学的研究の応用
This compound has been explored for its applications in several scientific research areas:
Chemistry: It is used as a model compound for studying reaction mechanisms and as a building block for synthesizing more complex molecules.
Biology: Research into its interactions with biological molecules can provide insights into its potential as a bioactive agent.
Medicine: Preliminary studies suggest that derivatives of this compound could have pharmacological properties, making them candidates for drug development.
Industry: It may serve as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The specific mechanism by which (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone exerts its effects depends on its application. In medicinal chemistry, its activity might involve binding to specific receptors or enzymes, modulating their activity. Molecular docking studies and in vitro assays could provide detailed insights into its molecular targets and pathways involved.
類似化合物との比較
Similar Compounds: Compounds like (4-Benzylpiperidin-1-yl)methanone and (6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone share structural similarities but lack the unique combination of both piperidinyl and pyridinyl groups found in (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone.
Highlighting Uniqueness: What sets this compound apart is its potential for multifaceted interactions due to the presence of diverse functional groups. This makes it a versatile candidate in synthetic chemistry and its derivatives promising candidates in pharmacological research.
This deep dive should give you a comprehensive understanding of the compound’s significance and applications. If there's any specific aspect you'd like to explore further, let me know.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-22(19-6-7-21(23-15-19)27-20-10-13-26-16-20)24-11-8-18(9-12-24)14-17-4-2-1-3-5-17/h1-7,15,18,20H,8-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDWWHRYIBKRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
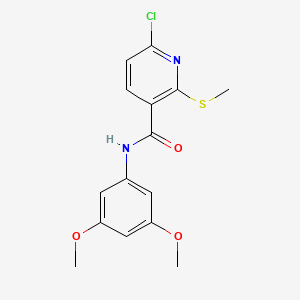

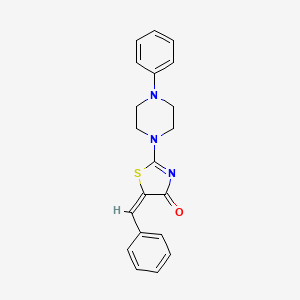
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)
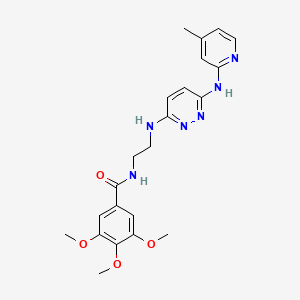
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)
![(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2794634.png)
![2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B2794635.png)
![3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one](/img/structure/B2794636.png)
![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2794637.png)
